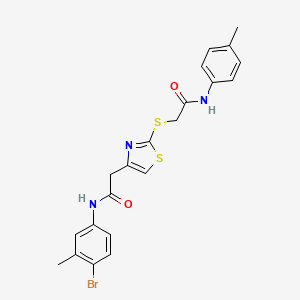
N-(4-bromo-3-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C21H20BrN3O2S2 and its molecular weight is 490.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-3-methylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and specific case studies demonstrating its effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of 4-bromo-3-methylaniline with thiazole derivatives, followed by acetamide formation. The detailed synthetic route is crucial for ensuring high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Its mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : It may alter signaling pathways that regulate cell growth and apoptosis.
The presence of the thiazole ring enhances its reactivity and potential for biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10 | Inhibition of proliferation |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Antibacterial Activity
In addition to its anticancer properties, the compound has demonstrated antibacterial activity against various pathogens. For instance, it has been tested against multi-drug resistant strains of bacteria such as Salmonella Typhi. The minimum inhibitory concentration (MIC) values indicate effective inhibition:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| XDR-Salmonella Typhi | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 |
These findings highlight the compound's potential as an antibacterial agent.
Case Studies
-
Anticancer Efficacy in Animal Models
- A study conducted on xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, indicating its potential effectiveness in vivo.
-
Synergistic Effects with Other Drugs
- The compound has been investigated for its synergistic effects when combined with established chemotherapeutics like cisplatin. Results showed enhanced cytotoxicity in cancer cells, suggesting a potential combination therapy approach.
特性
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2S2/c1-13-3-5-15(6-4-13)23-20(27)12-29-21-25-17(11-28-21)10-19(26)24-16-7-8-18(22)14(2)9-16/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNARZOOZCRHAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














